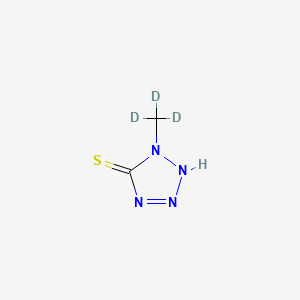

N-Methyl-5-tetrazolethiol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enzymatic Detoxication Mechanisms

Research has delved into the enzymatic processes involved in the biotransformation of inorganic arsenic, shedding light on the potential detoxication mechanisms that could be applicable to various toxic species, including those related to N-Methyl-5-tetrazolethiol-d3. The study highlights the enzymology behind the conversion of inorganic arsenic to less toxic forms, emphasizing the role of specific proteins such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase in human arsenic biotransformation. This insight into enzymatic detoxication mechanisms provides a foundational understanding for exploring the applications of N-Methyl-5-tetrazolethiol-d3 in mitigating toxicity from similar compounds (Aposhian et al., 2004).

DNA Methylation and Epigenetic Modifications

The dynamic nature of DNA methylation and its critical role in gene expression regulation have been extensively studied, with implications for understanding the epigenetic effects of N-Methyl-5-tetrazolethiol-d3. Research discusses the balance between methylation and demethylation processes, highlighting the potential for N-Methyl-5-tetrazolethiol-d3 to influence epigenetic modifications. This area of study is essential for exploring the therapeutic implications of epigenetic modulation in diseases, including cancer, where DNA methylation patterns are altered (Turpin & Salbert, 2022).

Alternative Fuels and Environmental Sustainability

The search for environmentally sustainable alternative fuels has led to the exploration of di-methyl ether (DME) as a candidate, with studies indicating its potential low-particulate combustion properties. This research provides a pathway for considering N-Methyl-5-tetrazolethiol-d3 in the development of cleaner combustion processes, underscoring the importance of such compounds in advancing environmentally friendly fuel technologies (Arcoumanis et al., 2008).

Antidepressant Actions and Neurotransmitter Modulation

Investigations into ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, have shed light on its rapid antidepressant effects, offering a framework for examining the mechanisms by which N-Methyl-5-tetrazolethiol-d3 might influence neurotransmitter systems and psychiatric disorders. The potential involvement of serotonergic signaling in the antidepressant actions of compounds like N-Methyl-5-tetrazolethiol-d3 suggests a promising avenue for developing new treatments for depression and other mood disorders (Jardin et al., 2016).

Cell-Type Deconvolution from DNA Methylation

Recent applications of cell-type deconvolution using DNA methylation data offer a novel approach to understanding cellular composition and dynamics, relevant for diseases like cancer. The advancements in deconvolution techniques could provide insights into the cellular targets and effects of N-Methyl-5-tetrazolethiol-d3, enhancing our understanding of its role in complex biological systems (Titus et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

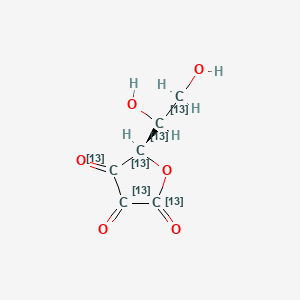

1-(trideuteriomethyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZHMUQBFJTNH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=S)N=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676235 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-5-tetrazolethiol-d3 | |

CAS RN |

345909-96-8 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)